molecular formula C11H14N2O4 B3173919 3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid CAS No. 951400-49-0

3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid

Cat. No. B3173919
CAS RN: 951400-49-0
M. Wt: 238.24 g/mol
InChI Key: CTPJUJRJKUIXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid” is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN(C1)C2=C(C(=O)C2=O)NCCC(=O)O .

Scientific Research Applications

Chiral β-Hydroxy-α-Amino Acid Synthesis

Goldberg et al. (2015) explored the synthesis of chiral β-hydroxy-α-amino acids, which are critical intermediates in developing pharmaceuticals. The study utilized recombinant d-threonine aldolase enzymes for the aldol addition of glycine to pyridine carboxaldehyde, leading to the efficient production of these amino acids. This process is notable for its high diastereo- and enantioselectivity, allowing for easy isolation and application in drug synthesis Goldberg et al., 2015.

Cyclic γ-Aminobutyric Acid Analogues

Petz et al. (2019) reported on the creation of cyclic γ-aminobutyric acid analogues, which are significant for their potential neurological applications. The synthesis involved a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition and fragmentation reactions. This innovative approach offers a new pathway for developing compounds with potential therapeutic benefits for neurological disorders Petz et al., 2019.

Polysubstituted Pyrroles Synthesis

Kolos and Chechina (2019) focused on synthesizing polysubstituted pyrroles, incorporating the propanoic acid fragment. This work highlights a novel method for creating complex pyrrole derivatives, potentially useful in various chemical and pharmaceutical applications Kolos & Chechina, 2019.

Enantioselective Alkylation

Gonsalves et al. (2003) explored the use of pyrrolidine-based amino alcohols derived from tartaric acid for the enantioselective alkylation of benzaldehyde. This research contributes to the field of asymmetric synthesis, offering a route to chiral alcohols that are significant in medicinal chemistry Gonsalves et al., 2003.

Safety and Hazards

This compound is intended for research use only and not for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

3-[(3,4-dioxo-2-pyrrolidin-1-ylcyclobuten-1-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-7(15)3-4-12-8-9(11(17)10(8)16)13-5-1-2-6-13/h12H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPJUJRJKUIXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)C2=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid
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